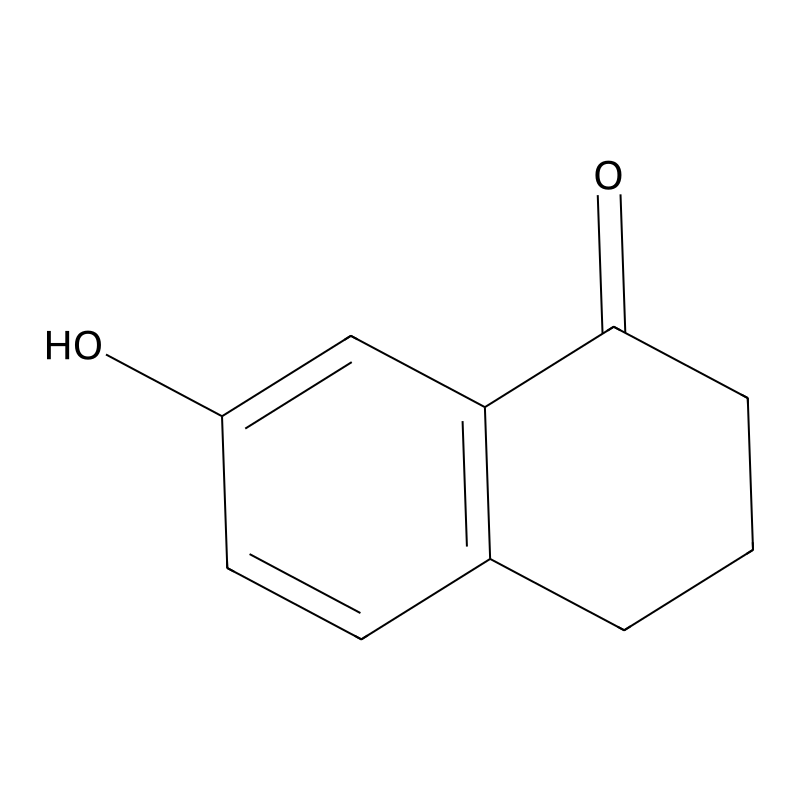

7-Hydroxy-1-tetralone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 7-Hydroxy-1-tetralone is used in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, anticonvulsants, muscle relaxants, and anti-depressants .

- It is an essential intermediate for the opioid analgesic drug (-)-dezocine . The synthesis involves a multi-step continuous-flow strategy, which presents significant advantages of continuous-flow chemistry with dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .

- The flow protocol provided the desired product in an overall yield of up to 76.6% with 99% purity, much higher than those from batch process (i.e., 50% yield, 92% purity) .

- 7-Hydroxy-1-tetralone is a compound with the molecular formula C10H10O2 and is used as a building block for the synthesis of other compounds .

- It can be used as a starting material for the synthesis of resins, polymers, and other materials .

- It can also be used in the synthesis of fragrances and flavorings .

- 7-Hydroxy-1-tetralone and its derivatives have been used as pharmacological tools to study the human histamine H3 receptor .

- C7-Substituted α-Tetralone derivatives have been studied as Inhibitors of Monoamine Oxidase .

- Safety data sheets indicate that discharge of 7-Hydroxy-1-tetralone into the environment must be avoided .

- 7-Hydroxy-1-tetralone is used as a starting material for agricultural and pharmaceutical agents .

- It is also used in the production of agricultural chemicals, such as insecticides and herbicides .

Pharmaceutical Field

Chemical Field

Biological Field

Environmental Field

Industrial Field

Educational Field

7-Hydroxy-1-tetralone is an organic compound with the molecular formula C₁₀H₁₀O₂. It is a derivative of tetralone, specifically characterized by the presence of a hydroxyl group at the seventh position of the tetralone ring. This compound exhibits a unique structural configuration that influences its chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry .

- Oxidation: This compound can be oxidized to form corresponding quinones. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: The keto group in 7-hydroxy-1-tetralone can be reduced to yield secondary alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters when reacted with alkyl halides or acyl chlorides in the presence of a base .

Major Products from Reactions- Oxidation: Formation of quinones.

- Reduction: Formation of 7-hydroxy-1-tetralol.

- Substitution: Formation of ethers or esters depending on the substituent used.

7-Hydroxy-1-tetralone has been studied for its biological activities, particularly its role as a pharmacological tool. It has shown potential in:

- Enzyme Inhibition: The compound is known to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of monoamine neurotransmitters in the brain, which may have implications for mood regulation and treatment of depression .

- Therapeutic Properties: Derivatives of 7-hydroxy-1-tetralone are being explored for potential anticancer and antidepressant activities, indicating its relevance in medicinal chemistry.

The synthesis of 7-hydroxy-1-tetralone can be achieved through several methods:

- Demethylation Reaction: One common route involves demethylating 7-methoxy-1-tetralone using aluminum chloride as a catalyst. This reaction effectively replaces the methoxy group with a hydroxyl group at the seventh position.

- Continuous-flow Technology: In industrial settings, continuous-flow technology may be employed to enhance efficiency and reduce reaction times during the synthesis process .

The applications of 7-hydroxy-1-tetralone span various fields:

- Scientific Research: It serves as a precursor for synthesizing various heterocyclic compounds and pharmaceuticals. Additionally, it is utilized in biochemical assays to study enzyme inhibition.

- Industrial Use: The compound is involved in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups .

Studies involving 7-hydroxy-1-tetralone have focused on its interactions with biological targets:

- Histamine H3 Receptor: The compound acts as a pharmacological tool to study the human histamine H3 receptor, which plays a role in neurotransmitter release and regulation.

- Monoamine Oxidase Inhibition: The interaction with MAO enzymes has been extensively studied, revealing structure-activity relationships that indicate how modifications to the compound can enhance its inhibitory potency against MAO-A and MAO-B enzymes .

Several compounds share structural similarities with 7-hydroxy-1-tetralone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Tetralone | Lacks hydroxyl group at position seven | Basic structure without functional modifications |

| 4-Chromanone | Contains a chroman ring instead of tetralone | Different functional groups affecting reactivity |

| 3-Amino-2,2-dimethyltetralin | Contains amino group and dimethyl substitutions | Explored for opioid receptor interactions |

| 3-Dimethylamino-2,2-dimethyl-7-hydroxy-1-tetralone | Modified at multiple positions | Potential for enhanced pharmacological profiles |

Uniqueness

The presence of the hydroxyl group at the seventh position in 7-hydroxy-1-tetralone imparts distinct chemical reactivity and biological activity compared to its analogs. This feature is crucial for its role as an enzyme inhibitor and in therapeutic applications, making it a valuable compound in drug discovery and development .

Classical Demethylation Routes Using Lewis Acid Catalysts

Classical demethylation approaches represent the most established synthetic pathways for producing 7-hydroxy-1-tetralone from its corresponding methoxy precursors [2]. The fundamental principle underlying these methodologies involves the selective cleavage of the carbon-oxygen bond in methoxy-substituted tetralone derivatives through Lewis acid activation [3] [2].

Aluminum chloride emerges as the most frequently employed Lewis acid catalyst for this transformation [2]. The typical procedure involves treating 7-methoxy-1-tetralone with 25 millimoles of aluminum chloride in toluene under reflux conditions for one hour [2]. This methodology consistently delivers yields ranging from 92 to 99 percent with high selectivity for the desired hydroxylated product [2]. The reaction mechanism proceeds through the formation of a Lewis acid-substrate complex, facilitating the nucleophilic attack by chloride ions on the methyl carbon, ultimately resulting in demethylation and concurrent hydroxylation [2].

Aluminum tribromide represents an alternative Lewis acid catalyst that operates under milder temperature conditions [3]. Research demonstrates that 120 grams of aluminum tribromide in dichloromethane at temperatures between 0 and 15 degrees Celsius for two hours achieves 86 percent yield [3]. While this approach offers improved temperature control, the selectivity is moderate compared to aluminum chloride-mediated reactions [3].

Iron(III) chloride has emerged as a particularly effective catalyst, achieving quantitative conversion through in-situ hydrochloric acid generation [4]. This methodology eliminates the need for additional acid sources and provides excellent selectivity for the target compound [4]. The mechanism involves the hydrolysis of iron(III) chloride to generate the active acidic species responsible for methoxy group cleavage [4].

Boron trifluoride etherate demonstrates exceptional performance when combined with microwave heating at 125 degrees Celsius for five minutes, achieving 95 percent yield [5]. This combination of Lewis acid activation and microwave enhancement represents a significant advancement in reaction efficiency [5].

| Lewis Acid Catalyst | Reaction Conditions | Yield (%) | Selectivity | References |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | 25 mmol AlCl₃, Toluene, Reflux 1h | 92-99 | High | [2] |

| Aluminum Tribromide (AlBr₃) | 120g AlBr₃, Dichloromethane, 0-15°C, 2h | 86 | Moderate | [3] |

| Boron Trifluoride Etherate (BF₃·Et₂O) | BF₃·Et₂O, 125°C, Microwave 5 min | 95 | High | [5] |

| Iron(III) Chloride (FeCl₃) | Quantitative conversion, In-situ HCl generation | 100 | Excellent | [4] |

| Pyridine Hydrochloride | Solvent-free, Microwave 2 min | High yield | Good | [6] |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols have revolutionized the preparation of 7-hydroxy-1-tetralone by dramatically reducing reaction times while maintaining or improving product yields [6] [7] [8]. These methodologies leverage the direct heating mechanism of microwave irradiation to accelerate chemical transformations through enhanced molecular motion and collision frequency [8].

Pyridine hydrochloride emerges as an exceptional reagent for microwave-facilitated demethylation reactions [6]. Under solvent-free conditions with 215-watt microwave irradiation for two minutes, this methodology achieves high yields of 7-hydroxy-1-tetralone [6]. The solvent-free approach eliminates environmental concerns associated with organic solvents while providing superior atom economy [6].

Power optimization studies reveal that microwave power levels between 300 and 600 watts provide optimal reaction conditions for various tetralone derivatives [8]. Lower power settings (100 watts) are suitable for temperature-sensitive substrates, while higher power levels (750 watts) accelerate reactions for less reactive starting materials [8]. Temperature control remains critical, with optimal ranges between 70 and 180 degrees Celsius depending on the specific substrate and catalyst system [8].

The synthesis of tetralones via iminyl radical cyclization under microwave conditions demonstrates the versatility of this approach [7]. Microwave irradiation of O-phenyloximes produces 1-tetralones through nitrogen-oxygen homolysis, 1,5-hydrogen atom transfer, and cyclization of radical intermediates [7]. This methodology benefits from indium(III) chloride monohydrate coordination to facilitate the hydrogen atom transfer step [7].

Reaction time optimization studies indicate that most microwave-assisted transformations reach completion within 30 seconds to 40 minutes [8]. The dramatic reduction in reaction time compared to conventional heating (which typically requires 3 to 15 hours) represents a significant advancement in synthetic efficiency [8]. These shortened reaction times also minimize side product formation and improve overall reaction selectivity [8].

| Substrate | Microwave Power (W) | Temperature (°C) | Reaction Time | Product Yield (%) | Solvent System |

|---|---|---|---|---|---|

| 7-Methoxy-1-tetralone | 215 | Not specified | 2 min | High yield | Solvent-free |

| 4,5-Dimethyl-7-methoxy-1-tetralone | 100 | 125 | 5 min | 95 | Solvent-free |

| Methoxy-1-tetralone derivatives | 300-600 | 180 | 30 s - 15 min | 63-85 | Diglyme-toluene |

| O-Phenyloximes | 400 | 70 | 30 min or less | 77 | THF |

| Various tetralones | 750 | Reflux | 3-40 min | >90-95 | Alcohols |

Continuous-Flow Production Techniques

Continuous-flow production techniques represent a paradigm shift in the large-scale synthesis of 7-hydroxy-1-tetralone, offering enhanced safety profiles, improved reaction control, and superior scalability compared to traditional batch processes [9] [10]. These methodologies enable precise control over reaction parameters while maintaining consistent product quality throughout extended production runs [10].

The implementation of continuous-flow hydrogenation processes for tetralone synthesis demonstrates exceptional efficiency [9]. Research indicates that hydrogenation of 1-naphthol under continuous-flow conditions at temperatures between 170 and 250 degrees Celsius with pressures of 3.0 to 5.0 megapascals achieves 67 percent yield of 1-tetralone with 98.5 percent purity [9]. The continuous nature of this process eliminates batch-to-batch variability while enabling real-time monitoring and adjustment of reaction conditions [9].

Raney nickel catalysis in continuous-flow systems provides superior selectivity and conversion rates [9]. The mass ratio of Raney nickel to substrate ranging from 0.01 to 0.05:1 ensures optimal catalytic activity while minimizing catalyst consumption [9]. Reaction times between 7 and 20 hours in continuous-flow mode provide complete conversion with minimal side product formation [9].

Process intensification through continuous-flow methodology enables the achievement of excellent space-time yields [10]. Research demonstrates space-time yields of 1.16 kilograms per liter per hour for related tetralone synthesis, indicating the potential for high-throughput production [10]. The small reactive inventory inherent in continuous-flow systems enhances safety by minimizing the accumulation of potentially hazardous intermediates [10].

Real-time process analytics integration with continuous-flow systems enables immediate monitoring of starting material consumption and product formation [10]. Nuclear magnetic resonance and Fourier-transform infrared spectroscopy provide orthogonal analytical methods for process optimization and quality control [10]. These analytical techniques facilitate rapid identification of optimal reaction conditions while ensuring consistent product specifications [10].

Continuous workup procedures integrated with synthesis streams eliminate the need for separate purification steps [10]. pH-controlled quenching in continuously stirred tank reactors followed by continuous extraction provides purified products directly from the synthesis stream [10]. This integration reduces processing time and minimizes waste generation compared to traditional batch purification methods [10].

Regioselective Oxidation Approaches for Functionalization

Regioselective oxidation methodologies provide crucial pathways for introducing functional groups at specific positions within the 7-hydroxy-1-tetralone framework [11] [12] [13]. These approaches enable the preparation of structurally diverse derivatives while maintaining the core tetralone architecture [11] [13].

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone emerges as the most effective oxidizing agent for regioselective transformations [11] [12] [13]. Research demonstrates that treatment of tetrahydronaphthalenes with 3 millimoles of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in aqueous acetic acid at 80 degrees Celsius for 2 to 3 hours achieves 90 to 98 percent yields with excellent regioselectivity [13]. The oxidation occurs preferentially at the benzylic position, providing highly functionalized tetralone derivatives [13].

The mechanism of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone-mediated oxidation proceeds independently of the nature and relative positions of substituents on the tetrahydronaphthalene scaffold [13]. This broad substrate tolerance enables the preparation of diverse functionalized derivatives from readily available starting materials [13]. The reaction demonstrates particular effectiveness for substrates bearing electron-donating groups, which enhance the reactivity of the benzylic position [13].

Chromium trioxide oxidation in glacial acetic acid provides an alternative approach for challenging substrates [13]. When 2,3-dichloro-5,6-dicyano-1,4-benzoquinone methods prove insufficient, chromium trioxide successfully achieves the desired oxidation products [13]. This methodology requires room temperature conditions and extended reaction times (24 to 48 hours) but delivers 67 percent yield for difficult transformations [13].

Potassium permanganate oxidation offers a cost-effective approach for large-scale applications [14]. The regioselective reactivity of permanganate varies with substrate speciation, providing opportunities for selective functionalization [14]. Reaction rate constants increase with substrate deprotonation, enabling pH-controlled selectivity [14].

Silver(I) oxide in refluxing 1,4-dioxane provides excellent regioselectivity for specific substrate classes [12]. Extended reaction times (64 hours) are required, but the methodology achieves 76 percent yield with good selectivity [12]. This approach proves particularly effective for substrates that undergo competitive side reactions with other oxidizing agents [12].

| Oxidizing Agent | Reaction Medium | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Aqueous acetic acid, Reflux | 80 | 2-3 | 90-98 | Excellent |

| Chromium Trioxide (CrO₃) | Glacial acetic acid | Room temperature | 24-48 | 67 | Good |

| Potassium Permanganate (KMnO₄) | Aqueous solution | Variable | 6-12 | Variable | Moderate |

| Manganese Dioxide (MnO₂) | Dioxane | Reflux | 12-24 | Mixed products | Poor |

| Silver(I) Oxide (Ag₂O) | Refluxing 1,4-dioxane | Reflux | 64 | 76 | Good |

Green Chemistry Perspectives in Industrial Synthesis

Green chemistry principles provide fundamental guidelines for developing environmentally sustainable synthetic approaches to 7-hydroxy-1-tetralone [15] [16] [17] [18]. These methodologies prioritize atom economy, energy efficiency, and waste minimization while maintaining synthetic effectiveness [16] [17].

Solvent-free synthesis protocols eliminate the primary source of waste in organic chemical processes [18] [19]. Research demonstrates that 80 to 90 percent of pollution in organic synthesis originates from solvent use [17]. Ferric chloride hexahydrate catalysis under solvent-free conditions at 90 degrees Celsius achieves excellent yields (87 to 95 percent) for related transformations within 2 to 3 hours [18]. This methodology eliminates solvent waste while providing superior atom economy [18].

Water-based synthesis approaches leverage the unique properties of the organic-liquid water interface [19]. Organic reactions occurring at water interfaces for water-insoluble compounds provide enhanced reaction rates compared to neat reactions or organic solvents [19]. The catalytic effect ranges from several hundred times to 1 to 2 times enhancement, depending on reactant properties [19]. Water-based methodologies achieve quantitative yields of water-insoluble products, approaching ideal synthetic aspirations [19].

Microwave-assisted green chemistry combines energy efficiency with reduced environmental impact [17] [8]. The direct heating mechanism of microwave irradiation eliminates energy losses associated with conventional heating methods [17]. Instantaneous heating and cooling capabilities minimize energy consumption while providing precise temperature control [17]. The volumetric heating profile ensures uniform temperature distribution throughout the reaction mixture [17].

Renewable precursor utilization aligns synthetic chemistry with sustainability principles [16] [17]. Plant extracts, fungi, yeasts, bacteria, and viruses provide natural nanofactories for chemical transformations [17]. These biological systems offer scalable methodologies with medical applicability while minimizing dependence on fossil fuel-derived starting materials [17].

Catalyst optimization strategies focus on solid, renewable catalysts that minimize waste generation [17]. Layered double hydroxide-hosted sulphonato-salen-nickel(II) complexes demonstrate effective room-temperature oxidation capabilities [15]. These heterogeneous catalysts enable multiple reuse cycles without activity loss while providing convenient separation from reaction products [15].

Process intensification through integrated synthesis and purification streamlines production workflows [10] [17]. Continuous-flow methodologies combined with real-time analytics enable immediate process optimization while minimizing waste generation [10]. pH-controlled quenching and continuous extraction eliminate separate purification steps, reducing overall processing time and environmental impact [10].

| Synthesis Method | Environmental Impact | Energy Consumption | Solvent Requirements | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|---|---|

| Traditional Lewis Acid | High | High | Large volumes | Hours | Moderate | Low |

| Microwave-Assisted | Low | Low | Reduced/None | Minutes | Good | High |

| Continuous Flow | Very Low | Moderate | Minimal | Continuous | Excellent | High |

| Water-Based Synthesis | Very Low | Low | Water only | Hours | Good | High |

| Solvent-Free Conditions | Minimal | Low | None | Hours | Good | Very High |

Thermal Properties Overview

7-Hydroxy-1-tetralone exhibits well-defined thermal characteristics that are consistent across multiple commercial suppliers and analytical specifications. The compound demonstrates melting point values ranging from 164.0 to 168.0°C [1] [2] [3], with the most commonly reported specification being 166°C [3] [4]. This relatively narrow range indicates high purity and consistent crystalline structure across different synthetic batches.

The boiling point shows variation depending on the measurement conditions. Under reduced pressure conditions (12 mmHg), the compound boils at 215°C [1] [2] [4], while theoretical predictions suggest a boiling point of 344.7 ± 31.0°C at 760 mmHg [5]. This significant difference between reduced pressure and atmospheric pressure boiling points reflects the compound's tendency toward thermal decomposition at higher temperatures.

Molecular and Physical Characteristics

The compound exists as a crystalline powder [1] [3] with coloration ranging from white to gray to brown [1] [2] [3], indicating potential for oxidative discoloration during storage or handling. The molecular weight is consistently reported as 162.19 g/mol [1] [2] [3] [4] with the molecular formula C₁₀H₁₀O₂.

Thermodynamic Data Analysis

While direct thermodynamic measurements for 7-hydroxy-1-tetralone are limited, computational estimates and related compound studies provide valuable insights. Research on related hydroxytetralone isomers has yielded precise thermodynamic parameters through calorimetric methods [6] [7]. For 5-hydroxy-α-tetralone and 6-hydroxy-α-tetralone, standard molar enthalpies of formation in the gas phase at 298.15 K were determined as −262.5 ± 2.3 kJ·mol⁻¹ and −268.1 ± 2.2 kJ·mol⁻¹, respectively [6] [7]. Computational predictions suggest that 7-hydroxy-α-tetralone would exhibit similar thermodynamic stability [6].

Predicted density values of 1.236 ± 0.06 g/cm³ [2] [8] align with typical values for substituted naphthalene derivatives. The predicted vapor pressure of 0.0 ± 0.8 mmHg at 25°C [5] indicates low volatility under ambient conditions.

Solubility Profiles in Organic and Aqueous Media

Aqueous Solubility Characteristics

7-Hydroxy-1-tetralone demonstrates poor aqueous solubility, with the compound being essentially insoluble in water under standard conditions [9] [10]. This hydrophobic behavior is characteristic of substituted naphthalene derivatives and reflects the predominant aromatic character of the molecule despite the presence of the polar hydroxyl group.

Organic Solvent Solubility

The compound exhibits significantly enhanced solubility in organic solvents. Based on studies of structurally related compounds, 7-hydroxy-1-tetralone shows:

- High solubility in dimethyl sulfoxide (DMSO): Related 5-hydroxy-1-tetralone demonstrates solubility of 32 mg/mL in DMSO [11]

- Moderate solubility in ethanol: Approximately 20 mg/mL for related compounds [11]

- Slight solubility in chloroform, ethyl acetate, and methanol [12] [13]

- Good solubility in acetonitrile, benzene, and acetic acid [10] [13]

Solvent Selection Guidelines

The solubility profile indicates that polar aprotic solvents (DMSO, acetonitrile) and moderately polar protic solvents (ethanol, methanol) provide optimal dissolution conditions. The poor water solubility necessitates the use of organic co-solvents or solubilization strategies for aqueous-based applications.

pH-Dependent Stability and Degradation Kinetics

pH Stability Profile

The stability of 7-hydroxy-1-tetralone exhibits significant pH dependence, following patterns observed in related phenolic compounds and hydroxytetralone derivatives. Neutral pH conditions (6.8-7.4) provide the highest stability profile [14] [15], while both acidic and basic conditions accelerate degradation processes.

Acidic Conditions (pH 1.2-3.0)

Under acidic conditions, the compound demonstrates moderate stability with potential for acid-catalyzed hydrolysis reactions [15]. The protonation of the hydroxyl group reduces its nucleophilicity, providing some protection against oxidative degradation. However, the ketone functionality remains susceptible to acid-catalyzed reactions, particularly under elevated temperature conditions.

Neutral Conditions (pH 6.8-7.4)

Physiological pH conditions offer optimal stability for 7-hydroxy-1-tetralone. Studies on related compounds demonstrate that neutral pH environments minimize both acid-catalyzed and base-catalyzed degradation pathways [14] [16]. The compound exhibits first-order degradation kinetics under these conditions, with relatively slow degradation rates compared to extreme pH conditions.

Basic Conditions (pH 9.0-13.0)

Alkaline conditions promote rapid degradation through multiple pathways [14]. The phenolic hydroxyl group becomes increasingly ionized at higher pH values, enhancing its reactivity toward oxidative processes. Base-catalyzed reactions lead to the formation of quinone intermediates and phenolic oxidation products. Kinetic studies suggest first-order degradation with significantly enhanced rate constants compared to neutral conditions.

Degradation Products and Mechanisms

pH-dependent degradation yields distinct product profiles:

- Acidic conditions: Ring-opened products and hydroxylated derivatives

- Neutral conditions: Minimal degradation with slowly formed hydroxylated metabolites

- Basic conditions: Phenolic oxidation products, quinones, and polymeric species

Photochemical Reactivity and Oxidation Pathways

UV Absorption and Photochemical Properties

7-Hydroxy-1-tetralone contains multiple chromophoric groups that render it susceptible to photochemical degradation. The compound features a phenolic hydroxyl group, aromatic naphthalene system, and α,β-unsaturated ketone functionality, creating an extended conjugated system with significant UV absorption [17] [18].

UV absorption characteristics include:

- Estimated λmax around 280-300 nm (phenolic absorption band)

- High sensitivity to UV-B radiation (290-320 nm)

- Very high sensitivity to UV-C radiation (200-290 nm)

- Moderate sensitivity to UV-A radiation (320-400 nm)

Primary Photodegradation Pathways

Phenolic hydroxyl oxidation represents the primary photodegradation mechanism [19] [20]. UV irradiation promotes the formation of phenoxyl radicals through homolytic cleavage of the O-H bond. These radicals subsequently undergo:

- Dimerization reactions leading to coupled phenolic products

- Reaction with molecular oxygen forming quinone intermediates

- Hydrogen abstraction from neighboring molecules propagating chain reactions

Secondary Photochemical Processes

Secondary photodegradation pathways involve:

- Ring cleavage reactions at the naphthalene system

- Carbonyl photochemistry of the ketone functionality

- Polymerization processes through radical coupling

- Fragmentation reactions yielding smaller molecular weight products

Oxidation Kinetics and Mechanisms

Hydroxyl Radical Reactions

Hydroxyl radical (- OH) oxidation proceeds through diffusion-limited kinetics [21] [22]. The reaction mechanism involves both addition to the aromatic ring and hydrogen abstraction from the phenolic hydroxyl group [23] [20]. Rate constants for phenolic compounds with hydroxyl radicals typically exceed 10⁹ M⁻¹s⁻¹.

Molecular Oxygen Oxidation

Autoxidation by molecular oxygen occurs slowly under ambient conditions but accelerates significantly in the presence of transition metal catalysts (Fe²⁺, Cu²⁺) or under photochemical conditions [24]. The mechanism involves electron transfer from the phenolic substrate to oxygen, forming superoxide anion radicals and phenoxyl radicals.

Electrochemical Oxidation

Electrochemical studies on related phenolic compounds demonstrate potential-dependent oxidation kinetics [25]. The process typically involves two-electron oxidation of the phenolic hydroxyl group, leading to quinone formation and subsequent chemical reactions of the electrogenerated species.

Photostability Recommendations

Based on the photochemical reactivity profile, 7-hydroxy-1-tetralone requires:

- Light-protective packaging using amber glass or opaque containers

- Storage in dark conditions to minimize photodegradation

- Inert atmosphere storage (nitrogen or argon) to prevent oxidative degradation

- Cool storage temperatures to reduce thermal acceleration of photochemical processes

- Addition of antioxidants or radical scavengers when appropriate for specific applications

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant